N'-(6-bromo-4-phenylquinazolin-2-yl)-4-(piperidine-1-sulfonyl)benzohydrazide
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Overview
Description
N’-(6-bromo-4-phenylquinazolin-2-yl)-4-piperidin-1-ylsulfonylbenzohydrazide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is characterized by its complex structure, which includes a quinazoline core, a bromine atom, and a piperidine sulfonyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(6-bromo-4-phenylquinazolin-2-yl)-4-piperidin-1-ylsulfonylbenzohydrazide typically involves multiple steps, starting with the preparation of the quinazoline core. The process often includes:
Bromination: Introduction of the bromine atom to the quinazoline ring.
Phenylation: Addition of the phenyl group to the quinazoline core.
Hydrazide Formation: Reaction of the quinazoline derivative with hydrazine to form the hydrazide.
Sulfonylation: Introduction of the piperidine sulfonyl group to the hydrazide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N’-(6-bromo-4-phenylquinazolin-2-yl)-4-piperidin-1-ylsulfonylbenzohydrazide can undergo various chemical reactions, including:
Oxidation: Conversion of the hydrazide group to other functional groups.
Reduction: Reduction of the quinazoline ring or other substituents.
Substitution: Replacement of the bromine atom or other groups with different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halides or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives with different functional groups, while substitution reactions may produce a variety of substituted quinazolines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: For studying the interactions of quinazoline derivatives with biological targets.
Medicine: Potential therapeutic applications, including anticancer and antimicrobial activities.
Industry: Use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-(6-bromo-4-phenylquinazolin-2-yl)-4-piperidin-1-ylsulfonylbenzohydrazide involves its interaction with specific molecular targets and pathways. The quinazoline core is known to interact with various enzymes and receptors, potentially inhibiting their activity. The bromine atom and piperidine sulfonyl group may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-(6-bromo-4-phenylquinazolin-2-yl)-N’-(5-nitro-furan-2-ylmethylene)-hydrazine
- N-(6-bromo-4-phenylquinazolin-2-yl)-N’-(5-chloro-furan-2-ylmethylene)-hydrazine
- N-(6-bromo-4-phenylquinazolin-2-yl)-N’-(5-nitro-benzylidene)-hydrazine
Uniqueness
N’-(6-bromo-4-phenylquinazolin-2-yl)-4-piperidin-1-ylsulfonylbenzohydrazide stands out due to its unique combination of functional groups, which may confer distinct biological activities and chemical reactivity. The presence of the piperidine sulfonyl group, in particular, may enhance its solubility and bioavailability compared to similar compounds.
Properties
IUPAC Name |
N'-(6-bromo-4-phenylquinazolin-2-yl)-4-piperidin-1-ylsulfonylbenzohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24BrN5O3S/c27-20-11-14-23-22(17-20)24(18-7-3-1-4-8-18)29-26(28-23)31-30-25(33)19-9-12-21(13-10-19)36(34,35)32-15-5-2-6-16-32/h1,3-4,7-14,17H,2,5-6,15-16H2,(H,30,33)(H,28,29,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASHSESUCUGOIOS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NNC3=NC4=C(C=C(C=C4)Br)C(=N3)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24BrN5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
566.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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